molecular formula C20H18N4O2 B3825049 [(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)

[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)

Cat. No. B3825049
M. Wt: 346.4 g/mol
InChI Key: XUZBHUNKHZNCEJ-UHFFFAOYSA-N
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Description

Pyrroloindoles are a class of compounds that contain a pyrrole ring fused with an indole ring . They are found in numerous natural products and exhibit diverse pharmacological properties . Malononitrile, on the other hand, is a nitrile derivative that is often used in organic synthesis .


Synthesis Analysis

Pyrroloindoles can be synthesized through various methods. One common approach involves the annulation of a pyrimidine ring to 2-aminoindoles . Another method involves a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles .


Molecular Structure Analysis

The molecular structure of pyrroloindoles is characterized by a pyrrole ring fused with an indole ring . The exact structure of the compound you mentioned would depend on the specific arrangement and bonding of the atoms.


Chemical Reactions Analysis

Pyrroloindoles can undergo various chemical reactions. For example, they can participate in a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition with isocyanates and indoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrroloindoles can vary widely depending on their specific structure. Generally, they are heterocyclic compounds with at least one nitrogen atom .

Mechanism of Action

The mechanism of action of pyrroloindoles would depend on their specific structure and the biological system they interact with. For example, some pyrrolopyrazine derivatives, which include a pyrrole ring, have shown various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

properties

IUPAC Name

2-(2,2-dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7N3O2.C5H11N/c16-7-9(8-17)5-10-6-13-14(19)11-3-1-2-4-12(11)18(13)15(10)20;1-2-4-6-5-3-1/h1-6,20H;6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZBHUNKHZNCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH2+]CC1.C1=CC=C2C(=C1)C(=O)C3=CC(=C(N23)[O-])C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)
Reactant of Route 2
Reactant of Route 2
[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)
Reactant of Route 3
[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)
Reactant of Route 4
[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)
Reactant of Route 5
Reactant of Route 5
[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)
Reactant of Route 6
Reactant of Route 6
[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)

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